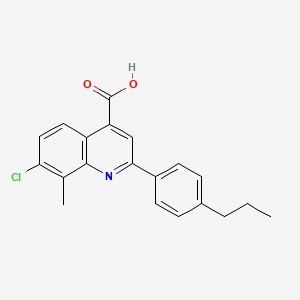

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, or CMPCA, is a small molecule organic compound which has been studied for its potential applications in various scientific research fields. Its unique structure and properties make it a promising candidate for a range of research applications, from drug discovery to chemical synthesis.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic Acid Applications

Introduction: 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in various scientific fields due to their unique chemical properties. Below is a detailed analysis of the unique applications of this compound across different scientific research fields.

Medicinal Chemistry: Drug Discovery and Development

Quinoline derivatives are pivotal in the field of medicinal chemistry, serving as a scaffold for drug discovery . They are involved in synthesizing compounds with potential biological and pharmaceutical activities. The specific structure of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid could be utilized in developing novel therapeutic agents targeting various diseases.

Organic Synthesis: Green Chemistry

In synthetic organic chemistry, quinoline derivatives are synthesized through green chemistry protocols, such as using recyclable catalysts and environmentally benign reaction conditions . This compound can be synthesized using methods that minimize environmental impact, aligning with the principles of sustainable chemistry.

Industrial Chemistry: Catalyst Design

Quinoline compounds can act as ligands in catalyst design, which is crucial in industrial chemical processes . Their ability to bind with metals can enhance catalytic efficiency in reactions like hydrogenation and carbon-carbon bond formation, which are fundamental in producing pharmaceuticals and fine chemicals.

Biochemistry: Enzyme Inhibition

Some quinoline derivatives have been investigated for their role as enzyme inhibitors . They can be designed to inhibit specific enzymes like dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines, thus having implications in disease treatment and biochemical pathway studies.

Pharmacology: Antimicrobial Agents

Quinoline derivatives have been used to synthesize antimicrobial agents, including antibiotics like ciprofloxacin . The structural analogs of 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid could be explored for their antimicrobial properties, contributing to the fight against resistant bacterial strains.

Molecular Modeling: Drug Design

The compound’s structure can be used in molecular modeling to design drugs with improved binding affinity and selectivity . By studying its interaction with biological targets, researchers can predict the efficacy of new drug candidates.

Analytical Chemistry: Chromatography

Quinoline derivatives can be used as standards or reagents in chromatographic techniques for analyzing complex mixtures. Their distinct chemical properties allow for precise separation and identification of components in pharmaceutical and environmental samples.

Material Science: Organic Electronics

The electronic properties of quinoline derivatives make them suitable for use in organic electronics . They can be incorporated into materials for organic light-emitting diodes (OLEDs) and other electronic devices, contributing to the development of flexible and efficient electronic components.

Mecanismo De Acción

Target of Action

Quinoline derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

Some quinoline-4-carboxylic acid derivatives have been shown to inhibit the enzyme topoisomerase ii . This suggests that the compound may interact with its targets, leading to changes in their activity.

Biochemical Pathways

The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can affect various biochemical pathways, including dna replication and signal transduction .

Result of Action

The inhibition of enzymes like alkaline phosphatases and topoisomerase ii can lead to changes in cellular processes, potentially resulting in antitumor activity .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .

This compound, like other quinoline derivatives, holds promise for medicinal chemistry due to its potential biological and pharmaceutical activities .

Propiedades

IUPAC Name |

7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(23)24)15-9-10-17(21)12(2)19(15)22-18/h5-11H,3-4H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWPZTUSNRQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)